Cas no 1534166-79-4 (3-(2,5-dichlorophenyl)methylazetidine)

3-(2,5-dichlorophenyl)methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-dichlorophenyl)methylazetidine
- 3-[(2,5-dichlorophenyl)methyl]azetidine
- AKOS018006579
- 1534166-79-4
- EN300-1967019
-
- インチ: 1S/C10H11Cl2N/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2
- InChIKey: MHWHDEXZWGCYEZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1CC1CNC1)Cl
計算された属性
- 精确分子量: 215.0268547g/mol
- 同位素质量: 215.0268547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 12Ų
3-(2,5-dichlorophenyl)methylazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967019-5.0g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1967019-0.1g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1967019-10.0g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1967019-0.25g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1967019-2.5g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1967019-0.05g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1967019-1.0g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1967019-0.5g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1967019-1g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1967019-5g |
3-[(2,5-dichlorophenyl)methyl]azetidine |
1534166-79-4 | 5g |
$2858.0 | 2023-09-16 |
3-(2,5-dichlorophenyl)methylazetidine 関連文献
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
3-(2,5-dichlorophenyl)methylazetidineに関する追加情報
Introduction to 3-(2,5-dichlorophenyl)methylazetidine (CAS No. 1534166-79-4)
3-(2,5-dichlorophenyl)methylazetidine, identified by the Chemical Abstracts Service Number (CAS No.) 1534166-79-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This azetidine derivative features a dichlorophenyl substituent, which contributes to its unique chemical properties and potential biological activities. The compound's structure, combining a five-membered heterocyclic ring with a chlorinated aromatic group, positions it as a promising candidate for further exploration in drug discovery and development.
The molecular structure of 3-(2,5-dichlorophenyl)methylazetidine consists of an azetidine core attached to a benzyl group substituted with two chlorine atoms at the 2 and 5 positions. This arrangement introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of the molecule. Such structural features are often exploited in medicinal chemistry to enhance interactions with biological targets, such as enzymes or receptors, thereby influencing pharmacological outcomes.
In recent years, there has been growing interest in azetidine derivatives due to their potential therapeutic applications. Azetidine is a five-membered saturated heterocycle that can mimic the conformational flexibility of larger cyclic compounds while maintaining a manageable size for drug-like properties. The introduction of electron-deficient aromatic groups, such as the 2,5-dichlorophenyl moiety in this compound, further enhances its utility by enabling various chemical modifications and functionalizations.
One of the most compelling aspects of 3-(2,5-dichlorophenyl)methylazetidine is its potential as a scaffold for developing novel bioactive molecules. The compound's dichlorophenyl group provides multiple sites for further derivatization, allowing chemists to tailor its properties for specific biological targets. For instance, modifications at the chlorine atoms or the azetidine ring could lead to enhanced solubility, improved metabolic stability, or altered binding kinetics.
Recent studies have highlighted the importance of azetidine derivatives in addressing various therapeutic challenges. Researchers have explored their applications in anti-inflammatory, antimicrobial, and anticancer therapies. The structural motifs present in compounds like 3-(2,5-dichlorophenyl)methylazetidine are particularly relevant in designing molecules that can interact with key biological pathways involved in these diseases. The dichlorophenyl group, in particular, has been shown to enhance binding affinity to certain protein targets by introducing hydrophobic interactions and electronic modulation.
The synthesis of 3-(2,5-dichlorophenyl)methylazetidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of an azetidine precursor followed by functionalization with the dichlorophenylmethyl group. Advanced synthetic techniques, such as cross-coupling reactions and transition-metal catalysis, are often employed to achieve high yields and purity levels necessary for pharmaceutical applications.
The pharmacological profile of 3-(2,5-dichlorophenyl)methylazetidine is still under investigation, but preliminary studies suggest promising activities in several disease models. Its ability to modulate biological pathways makes it a valuable tool for researchers seeking to develop new treatments. Additionally, the compound's structural features may contribute to its potential as a lead compound for further optimization through structure-activity relationship (SAR) studies.
In conclusion,3-(2,5-dichlorophenyl)methylazetidine (CAS No. 1534166-79-4) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural characteristics and synthetic accessibility make it a versatile scaffold for developing novel bioactive agents. As research continues to uncover new therapeutic applications for azetidine derivatives,3-(2,5-dichlorophenyl)methylazetidine is poised to play a crucial role in advancing drug discovery efforts across multiple therapeutic areas.
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